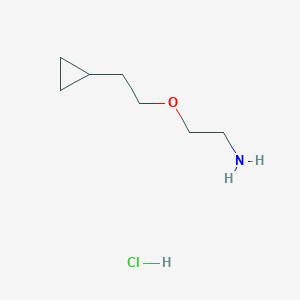
2-(2-Cyclopropylethoxy)ethanamine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Cyclopropylethoxy)ethanamine;hydrochloride is an organic compound with the molecular formula C7H15NO·HCl It is a hydrochloride salt of 2-(2-cyclopropylethoxy)ethanamine, which is characterized by the presence of a cyclopropyl group attached to an ethoxyethanamine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopropylethoxy)ethanamine;hydrochloride typically involves the reaction of 2-cyclopropylethanol with ethylene oxide to form 2-(2-cyclopropylethoxy)ethanol. This intermediate is then reacted with ammonia to yield 2-(2-cyclopropylethoxy)ethanamine. Finally, the amine is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in stainless steel reactors with precise temperature and pressure control.
化学反应分析
Types of Reactions
2-(2-Cyclopropylethoxy)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products with various functional groups.
科学研究应用
2-(2-Cyclopropylethoxy)ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 2-(2-Cyclopropylethoxy)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(2-(2-Chloroethyl)sulfonyl)ethoxyethanamine hydrochloride
- 2-(2-(2-(6-Chlorohexyl)oxy)ethoxy)ethoxyethanamine hydrochloride
- N-ethyl-Ethanamine derivatives
Uniqueness
2-(2-Cyclopropylethoxy)ethanamine;hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties
生物活性
2-(2-Cyclopropylethoxy)ethanamine;hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H14ClN, with a molecular weight of 175.67 g/mol. Its structure features a cyclopropyl group attached to an ethoxy chain, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C9H14ClN |
| Molecular Weight | 175.67 g/mol |
| CAS Number | 2344681-08-7 |
The biological activity of this compound is thought to arise from its interactions with various molecular targets:
- Enzymatic Interactions : The compound may inhibit specific enzymes, which could play a role in its antimicrobial and anticancer properties.
- Receptor Modulation : Similar compounds have been shown to interact with neurotransmitter receptors, suggesting potential effects on the central nervous system.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated efficacy against several bacterial strains, making it a candidate for development as an antibiotic agent.
- Case Study : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Antiviral Activity
Preliminary investigations suggest potential antiviral effects. The compound may inhibit viral replication through mechanisms similar to those observed in other amine-based compounds.
- Research Findings : A docking study indicated favorable interactions with viral proteins, suggesting that the compound could serve as a lead in antiviral drug development.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented.
- Case Study : In a recent study, the compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells), where it demonstrated an IC50 value indicating potent cytotoxicity.
Summary of Findings
The biological activity of this compound suggests a multifaceted pharmacological profile:
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against several bacterial strains |
| Antiviral | Potential inhibition of viral replication |
| Anticancer | Induces apoptosis in cancer cells and inhibits tumor growth |
属性
IUPAC Name |
2-(2-cyclopropylethoxy)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-4-6-9-5-3-7-1-2-7;/h7H,1-6,8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEKCKRVGKIVAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCOCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














